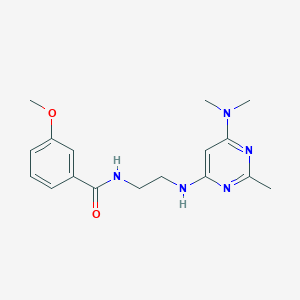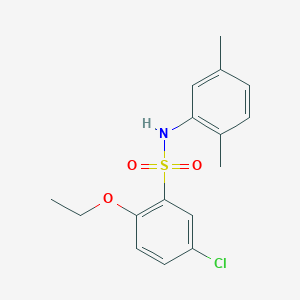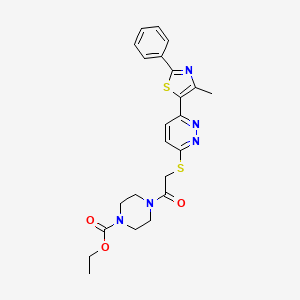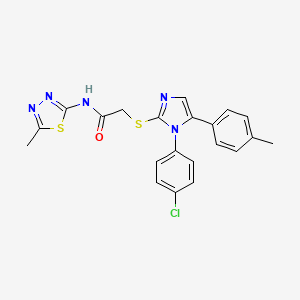
N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methoxybenzamide, also known as DMXAA, is a synthetic compound that has been researched for its potential anticancer properties. DMXAA was first synthesized in the 1990s and has since been the subject of numerous studies to explore its mechanism of action, biochemical and physiological effects, and potential for clinical use.
Scientific Research Applications
Drug Delivery Systems
The amphiphilic block copolymer MPEG-b-(PC-g-PDMAEMA) , modified using efficient azide-alkyne “click” chemistry, self-assembles into nanosized micelles. These micelles can encapsulate the antioxidant, anti-inflammatory, and anticancer drug quercetin . Furthermore, these drug-loaded nanoparticles can form micelleplexes with DNA through electrostatic interactions. These novel polymer nanocarriers show promise as drug delivery systems .
Cancer Therapy
The synergistic effect of drug and gene delivery is crucial for improving cancer therapy. The codelivery of quercetin and DNA using the modified copolymer mentioned above demonstrates potential in this field. By combining the antioxidant properties of quercetin with gene delivery, researchers aim to enhance therapeutic outcomes .
Biomedical Nanotechnology
Polymeric nanocarriers, such as the micelles formed by MPEG-b-(PC-g-PDMAEMA), play a vital role in targeted therapies. Their finely tuned composition and functionality allow for precise drug delivery, minimizing side effects and maximizing therapeutic efficacy. Researchers continue to explore these nanocarriers for various biomedical applications .
Gene Therapy
The ability to simultaneously deliver drugs and nucleic acids (such as DNA) is essential for gene therapy. The micelleplexes formed by the copolymer provide a platform for codelivering quercetin and DNA. This approach holds promise for treating genetic disorders and other diseases at the molecular level .
Antioxidant Applications
Quercetin, loaded into the micelles, acts as an antioxidant. Antioxidants play a crucial role in protecting cells from oxidative stress, which is implicated in various diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. The use of quercetin-loaded nanocarriers may enhance antioxidant therapy .
Anti-Inflammatory Strategies
Quercetin, known for its anti-inflammatory properties, can be efficiently delivered using the copolymer micelles. Chronic inflammation contributes to several diseases, and targeted delivery of anti-inflammatory agents like quercetin may help manage inflammatory conditions .
properties
IUPAC Name |
N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-12-20-15(11-16(21-12)22(2)3)18-8-9-19-17(23)13-6-5-7-14(10-13)24-4/h5-7,10-11H,8-9H2,1-4H3,(H,19,23)(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZACUBLQEYIXJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)NCCNC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2660068.png)

![3-[(E)-(4-nitrophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B2660071.png)

![5-bromo-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2660073.png)



![3-[(4-Chlorophenyl)sulfanyl]aniline](/img/structure/B2660080.png)


![2-((1-(2-(5-Oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2660083.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2660084.png)
![3-(1H-pyrazol-1-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2660087.png)